2-(1-Aminocyclobutyl)pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a cyclobutylamine under specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where an amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-(1-Aminocyclobutyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly efflux pumps in bacteria.
Medicine: Investigated for its potential as an adjuvant in antimicrobial therapies to combat antibiotic resistance.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-amine involves its binding to efflux pumps in bacteria. By binding to these proteins, the compound inhibits their function, thereby preventing the bacteria from expelling antibiotics. This increases the susceptibility of bacteria to antibiotics and enhances the effectiveness of antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminocyclobutyl)pyrimidin-2-amine
- 4-(3-Aminocyclobutyl)pyrimidin-5-amine
Uniqueness
2-(1-Aminocyclobutyl)pyrimidin-4-amine is unique due to its specific binding affinity to efflux pumps, which distinguishes it from other similar compounds. Its ability to form colloidal aggregates that do not bind specifically to AcrA makes it a compound of interest for further research and development .
Properties
Molecular Formula |
C8H12N4 |
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Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-6-2-5-11-7(12-6)8(10)3-1-4-8/h2,5H,1,3-4,10H2,(H2,9,11,12) |
InChI Key |
KOWNCKFHVYMYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=N2)N)N |
Origin of Product |
United States |
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